4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one
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Overview
Description
4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one is a heterocyclic compound that features a thieno-thiazepine core structure. This compound is part of a broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a thiophene derivative with a thiazepine precursor. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Scientific Research Applications
4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one can be compared with other thiophene derivatives such as:
Thieno[3,2-b]pyrrole: Known for its antiviral activity.
Thieno[3,2-d]pyrimidine: Used in the synthesis of biologically active compounds.
Thieno[3,2-e]pyridine: Applied in the development of new materials and pharmaceuticals
These compounds share a similar core structure but differ in their specific functional groups and applications, highlighting the unique properties and potential of this compound.
Properties
IUPAC Name |
4-propyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS2/c1-2-4-11-5-7-14-10-8(9(11)12)3-6-13-10/h3,6H,2,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTHLOAPDWGWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCSC2=C(C1=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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